
(2,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-diazole ring, which is a characteristic of imidazole compounds . It also contains a piperazine ring attached to the imidazole ring. The exact molecular structure details are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Characterization
The compound's synthesis leverages starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the target compound through amidation, Friedel-crafts acylation, and hydration. This synthesis process is noted for its accessibility of starting materials and a reasonable overall yield, suggesting its practical applicability in laboratory settings for further research and development within the chemical and pharmaceutical industries (Zheng Rui, 2010).
Molecular Interaction and Pharmacophore Models
A detailed study on molecular interaction, utilizing the AM1 molecular orbital method for conformational analysis, was conducted. This study aimed at understanding the antagonist's interaction with the CB1 cannabinoid receptor, revealing insights into the steric binding interactions and suggesting models for further antagonist development. The findings contribute to the understanding of receptor-ligand interactions and the development of new pharmacophore models (J. Shim et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of related pyridine derivatives has revealed variable and modest activity against bacteria and fungi. This suggests potential applications of the compound in developing antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (N. Patel et al., 2011).
Novel Metal-Based Chemotherapy
Exploratory research into metal complexes with related compounds hints at novel applications in metal-based chemotherapy against tropical diseases. The characterization of these complexes and their potential biological activities opens new avenues for treating diseases prevalent in tropical regions, emphasizing the interdisciplinary nature of this compound's applications (M. Navarro et al., 2000).
Analytical Applications in Degradation Product Separation
The compound and its derivatives' analytical separation from degradation products using liquid chromatography techniques underscores its significance in pharmaceutical quality control and research. This application demonstrates the compound's role in ensuring drug stability and efficacy through accurate analytical profiling (D. El-Sherbiny et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-3-2-11(16)10-13(12)17;/h2-5,10H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQOPRDNXHAUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

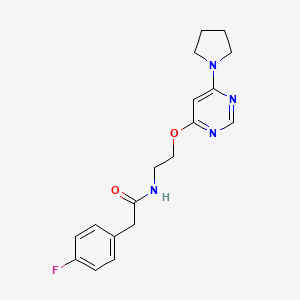
![N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2763106.png)
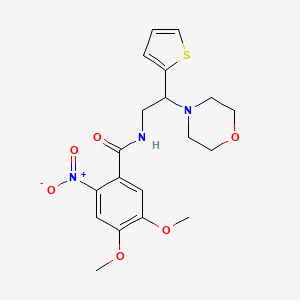
![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2763108.png)
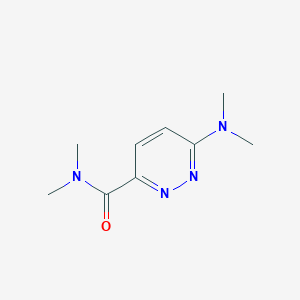
![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)
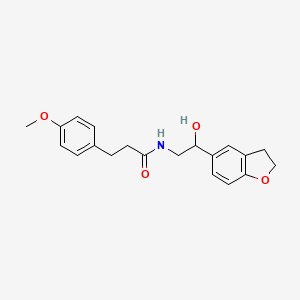

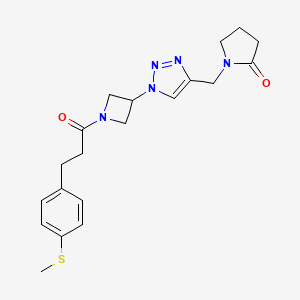
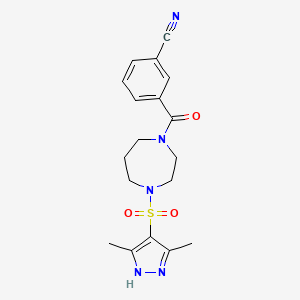

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2763125.png)